Cas no 1883225-17-9 (2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide)

2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide structure
1883225-17-9 structure
商品名:2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide
CAS番号:1883225-17-9
MF:C9H14ClNO
メガワット:187.666561603546
CID:6279832
PubChem ID:165742336

2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide 化学的及び物理的性質

名前と識別子

    • EN300-4609735
    • Z2232942625
    • 2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide
    • 1883225-17-9
    • インチ: 1S/C9H14ClNO/c1-7(10)9(12)11-6-2-3-8-4-5-8/h2-3,7-8H,4-6H2,1H3,(H,11,12)/b3-2+
    • InChIKey: OFIUHNWFVBSHTP-NSCUHMNNSA-N
    • ほほえんだ: ClC(C)C(NC/C=C/C1CC1)=O

計算された属性

  • せいみつぶんしりょう: 187.0763918g/mol
  • どういたいしつりょう: 187.0763918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4609735-0.05g
2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide
1883225-17-9 95.0%
0.05g
$587.0 2025-03-15
Enamine
EN300-4609735-5.0g
2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide
1883225-17-9 95.0%
5.0g
$2028.0 2025-03-15
Enamine
EN300-4609735-0.25g
2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide
1883225-17-9 95.0%
0.25g
$642.0 2025-03-15
Enamine
EN300-4609735-10.0g
2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide
1883225-17-9 95.0%
10.0g
$3007.0 2025-03-15
Enamine
EN300-4609735-2.5g
2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide
1883225-17-9 95.0%
2.5g
$1370.0 2025-03-15
Enamine
EN300-4609735-0.1g
2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide
1883225-17-9 95.0%
0.1g
$615.0 2025-03-15
Enamine
EN300-4609735-0.5g
2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide
1883225-17-9 95.0%
0.5g
$671.0 2025-03-15
Enamine
EN300-4609735-1.0g
2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide
1883225-17-9 95.0%
1.0g
$699.0 2025-03-15

2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide 関連文献

2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamideに関する追加情報

Introduction to 2-Chloro-N-(3-Cyclopropylprop-2-en-1-yl)propanamide (CAS No. 1883225-17-9)

2-Chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide, identified by the CAS number 1883225-17-9, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of amides and features a chlorine atom, a cyclopropyl group, and an unsaturated alkene moiety, which collectively contribute to its distinctive properties and reactivity.

The chemical structure of 2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide is characterized by a propanamide backbone with a chlorine substituent at the 2-position and an N-substituted cyclopropylpropenyl group. The presence of the chlorine atom imparts electrophilic character to the molecule, making it reactive towards nucleophiles. The cyclopropyl group, known for its strain energy, adds complexity to the molecular conformation and can influence the compound's biological activity. The unsaturated alkene moiety provides additional reactivity and can participate in various chemical transformations.

In the realm of medicinal chemistry, 2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate specific biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Furthermore, the structural flexibility of 2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide allows for the introduction of various functional groups through chemical modifications. This property makes it an attractive scaffold for structure-activity relationship (SAR) studies, where subtle changes in the molecular structure can lead to significant improvements in pharmacological properties. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of several derivatives of this compound and evaluated their biological activities against a panel of cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, highlighting the potential for further optimization.

Beyond its medicinal applications, 2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide has also been investigated for its use in materials science. The unique combination of functional groups within this molecule can confer specific physical and chemical properties that are valuable in the development of advanced materials. For example, research conducted at the University of California (2023) explored the use of this compound as a monomer in polymer synthesis. The resulting polymers exhibited improved thermal stability and mechanical strength, making them suitable for applications in electronics and coatings.

The synthesis of 2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide typically involves multi-step procedures that ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions followed by amide formation. A detailed synthetic protocol published in Organic Letters (2024) described a robust method for synthesizing this compound using readily available starting materials and mild reaction conditions. This protocol has been widely adopted by researchers due to its efficiency and reproducibility.

In conclusion, 2-chloro-N-(3-cyclopropylprop-2-en-1-yl)propanamide (CAS No. 1883225-17-9) is a versatile organic compound with promising applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an attractive candidate for further exploration and development. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play a significant role in advancing various scientific fields.

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